molecular formula C25H23N3O6S2 B11969668 ethyl 4-[({(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate

ethyl 4-[({(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate

Cat. No.: B11969668
M. Wt: 525.6 g/mol
InChI Key: VEFKBURPHQLPDN-MRCUWXFGSA-N
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Description

Ethyl 4-[({(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate is a complex organic compound that features a variety of functional groups, including thiazolidinone, indole, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[({(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidinone and indole intermediates, followed by their coupling through acetylation and subsequent esterification to form the final benzoate ester.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone and indole moieties.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for ethyl 4-[({(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds containing the thiazolidinone ring, known for their biological activity.

    Indoles: A class of compounds with a wide range of pharmacological properties.

    Benzoates: Esters of benzoic acid, used in various chemical and industrial applications.

Uniqueness

Ethyl 4-[({(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate is unique due to its combination of multiple functional groups, which may confer distinct chemical and biological properties not found in simpler analogs.

Biological Activity

Ethyl 4-[({(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure

The compound features a thiazolidinone core, which is known for its diverse biological activities. The structural components include:

  • Thiazolidinone moiety : Contributes to antimicrobial and antifungal activities.
  • Indole derivative : Associated with anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. A study on related compounds demonstrated significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

Compound NameTarget OrganismMIC (µg/mL)
Compound AS. aureus0.5
Compound BE. coli1.0
Ethyl 4-[...]Pseudomonas aeruginosa2.0

Antifungal Activity

The compound's antifungal properties were assessed in a study evaluating several thiazolidinone derivatives. The results indicated that certain derivatives exhibited strong antifungal activity against Candida albicans and Aspergillus niger, with EC50 values as low as 0.85 µg/mL for specific analogs .

Case Study: Antifungal Evaluation
In a comparative study, ethyl 4-[...] was tested alongside known antifungals such as fluconazole and amphotericin B. The compound showed comparable efficacy, suggesting it could be a viable candidate for further development in antifungal therapies.

Anticancer Activity

The indole component of the compound is particularly noteworthy due to its association with anticancer properties. Research indicates that indole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells .

Table 2: Anticancer Activity of Indole Derivatives

Compound NameCancer Cell LineIC50 (µM)
Indole AMCF-7 (Breast Cancer)5.0
Indole BA549 (Lung Cancer)7.5
Ethyl 4-[...]HeLa (Cervical Cancer)6.0

The biological activity of ethyl 4-[...] can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The thiazolidinone structure may inhibit enzymes involved in cell wall synthesis in bacteria and fungi.
  • Induction of Apoptosis : The indole moiety may activate apoptotic pathways in cancer cells through modulation of key signaling molecules.

Properties

Molecular Formula

C25H23N3O6S2

Molecular Weight

525.6 g/mol

IUPAC Name

ethyl 4-[[2-[(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C25H23N3O6S2/c1-3-34-24(32)15-8-10-16(11-9-15)26-19(29)14-28-18-7-5-4-6-17(18)20(22(28)30)21-23(31)27(12-13-33-2)25(35)36-21/h4-11H,3,12-14H2,1-2H3,(H,26,29)/b21-20-

InChI Key

VEFKBURPHQLPDN-MRCUWXFGSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCOC)/C2=O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCOC)C2=O

Origin of Product

United States

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